(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid
Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions .
Molecular Structure Analysis
The compound has a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . It also contains a butyric acid moiety with two fluorine atoms at the 4-position, and an amide linkage to the Fmoc group .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed by treatment with a mild acid, such as piperidine, to reveal a free amino group that can then react with the carboxyl group of another amino acid .Physical and Chemical Properties Analysis
The exact physical and chemical properties would depend on the specific compound, but we can infer some general properties based on its structure. For example, the presence of the Fmoc group likely increases the compound’s hydrophobicity .Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid, is used for the protection of hydroxy-groups in conjunction with a variety of other acid- and base-labile protecting groups. The Fmoc group can be removed conveniently using triethylamine, allowing for selective deprotection in synthesis processes (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole Carboxylic Acid
A specific application involves the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, demonstrating the use of the fluorenylmethoxycarbonyl group in organic synthesis (Le & Goodnow, 2004).
Synthesis of Diaminobutyric Acids
Enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups can be prepared starting from L-threonine and L-allothreonine, illustrating the role of this compound in synthesizing amino acids with specific configurations (Schmidt et al., 1992).
Fluorinated Amino Acids and Peptides
This compound has been used in the synthesis of fluorinated amino acids and peptides, demonstrating its utility in creating modified biological molecules for research and therapeutic purposes (Ayi et al., 1991).
Solid-Phase Synthesis
It also finds application in solid-phase synthesis approaches, as seen in the synthesis of N-alkylhydroxamic acids using related fluorenylmethoxycarbonyl intermediates (Mellor & Chan, 1997).
Electrophilic Fluorination
Electrophilic fluorination of pyroglutamic acid derivatives, which includes this compound, has been explored for synthesizing optically active fluorinated glutamic acids, highlighting its role in creating fluorinated derivatives of amino acids (Konas & Coward, 2001).
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis .
Mode of Action
Fmoc amino acids, from which this compound is derived, are known to act as coupling agents in peptide synthesis . They interact with other amino acids to form peptide bonds, thereby facilitating the synthesis of peptides .
Biochemical Pathways
Given its relation to fmoc amino acids, it can be inferred that this compound may play a role in the biochemical pathways related to peptide synthesis .
Result of Action
As a derivative of fmoc amino acids, this compound likely plays a role in peptide synthesis .
Action Environment
It is known that fmoc amino acids, from which this compound is derived, are stable at room temperature and have a long shelf-life .
Biochemical Analysis
Biochemical Properties
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly, preventing unwanted side reactions. This compound interacts with various enzymes and proteins, such as peptidases and proteases, which facilitate the removal of the Fmoc group under specific conditions . The interactions are typically non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a building block in peptide synthesis. It influences cell function by enabling the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as inhibitors or activators of specific signaling pathways, thereby affecting cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the Fmoc group, which protects the amino group during peptide synthesis. The Fmoc group is removed by base treatment, typically using piperidine, which exposes the amino group for subsequent reactions. This process involves the formation of a carbamate intermediate, which is then hydrolyzed to release the free amine . The compound’s interactions with enzymes and other biomolecules are crucial for its function in peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable at room temperature but can degrade over time if exposed to moisture or light. Long-term effects on cellular function are typically studied in vitro, where the compound’s stability and reactivity are monitored over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects are observed, where the compound’s efficacy plateaus or adverse effects become more pronounced.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIZPDXXYIFMQC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145168 | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-21-3 | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467442-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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